8-Chloro-10-phenylpyrimido[4,5-b]quinoline-2,4-dione
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Overview
Description
8-Chloro-10-phenylpyrimido[4,5-b]quinoline-2,4-dione is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound is part of the pyrimido[4,5-b]quinoline family, which is known for its potential therapeutic applications, particularly in the treatment of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-10-phenylpyrimido[4,5-b]quinoline-2,4-dione typically involves a multi-component reaction. One efficient method is the one-pot three-component condensation of 4-chloroaniline, aromatic aldehyde, and barbituric acid. This reaction is often carried out using low transition temperature mixtures as solvents, which are considered environmentally friendly . The reaction conditions usually involve refluxing the mixture in acetic acid or a combination of acetic acid and dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the adoption of green chemistry principles, such as the use of recyclable solvents and catalysts, is becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-10-phenylpyrimido[4,5-b]quinoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydropyrimidoquinoline derivatives.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted pyrimidoquinoline derivatives, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 8-Chloro-10-phenylpyrimido[4,5-b]quinoline-2,4-dione involves its interaction with specific molecular targets and pathways. It has been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression. Additionally, the compound can induce apoptosis (programmed cell death) by activating certain pathways and inhibiting DNA repair enzymes .
Comparison with Similar Compounds
Similar Compounds
10-Arylpyrimido[4,5-b]quinoline-2,4-diones: These compounds share a similar core structure but differ in the substituents attached to the quinoline ring.
5-Deazaflavins: These compounds are structurally related and exhibit similar biological activities.
Uniqueness
8-Chloro-10-phenylpyrimido[4,5-b]quinoline-2,4-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its chlorine and phenyl groups contribute to its distinct reactivity and potential therapeutic applications .
Properties
CAS No. |
84459-37-0 |
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Molecular Formula |
C17H10ClN3O2 |
Molecular Weight |
323.7 g/mol |
IUPAC Name |
8-chloro-10-phenylpyrimido[4,5-b]quinoline-2,4-dione |
InChI |
InChI=1S/C17H10ClN3O2/c18-11-7-6-10-8-13-15(19-17(23)20-16(13)22)21(14(10)9-11)12-4-2-1-3-5-12/h1-9H,(H,20,22,23) |
InChI Key |
KUZXWHQMNCGRQX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC(=C3)Cl)C=C4C2=NC(=O)NC4=O |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC(=C3)Cl)C=C4C2=NC(=O)NC4=O |
Origin of Product |
United States |
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